molecular formula C14H19NO3S B12282450 Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide

Cat. No.: B12282450
M. Wt: 281.37 g/mol
InChI Key: WGQNFAJGOPSXRT-PBWFPOADSA-N
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Description

Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic sulfonamide derivative with a rigid tricyclic scaffold. Its molecular formula is C₁₅H₂₁NO₃S, and it has a molecular weight of 295.40 g/mol . The compound features a benzyl group at the 7-position, a hydroxyl group at the 9-position, and a sulfone group (3,3-dioxide) replacing the sulfur atom in the thia-azabicyclo framework. This structural arrangement confers unique stereochemical and electronic properties, making it a subject of interest in medicinal chemistry and conformational studies.

The compound’s stability and stereochemistry are further supported by X-ray crystallography, which has identified rare chair-boat conformers in structurally analogous systems .

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C14H19NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14,16H,6-10H2/t12-,13+,14?

InChI Key

WGQNFAJGOPSXRT-PBWFPOADSA-N

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1CC3=CC=CC=C3

Canonical SMILES

C1C2CS(=O)(=O)CC(C2O)CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mannich Cyclization for Bicyclic Core Formation

The bicyclic skeleton is constructed via a Mannich reaction between 4-thianone, benzylamine, and formaldehyde under acidic conditions:

Reaction Conditions

Component Quantity Conditions
4-Thianone 1.0 equiv H2SO4 (18%), 0–10°C, 1 h
Benzylamine 0.9 equiv
Formaldehyde (37% aq.) 1.2 equiv

This yields 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one (83% yield, 97% purity by HPLC).

Sulfone Oxidation

The thia group is oxidized to the sulfone using H2O2 in acetic acid:

Optimized Oxidation Parameters

Parameter Value
H2O2 (30%) 3.0 equiv
Acetic Acid Solvent, reflux
Time 6 h
Yield 89%

Post-oxidation, the intermediate is purified via recrystallization (EtOAc/hexane).

Stereoselective Reduction of Ketone

The 9-keto group is reduced to the alcohol while controlling stereochemistry using Ru-based catalysts:

Hydrogenation Conditions

Component Details
Catalyst RuCl2[(R)-BINAP]/(S)-DAIPEN
Pressure 50 psi H2
Solvent i-PrOH
Temperature 50°C, 48 h
Diastereomeric Ratio 92:8 (endo:exo)

The rel-(1R,5S,9s) configuration is confirmed via X-ray diffraction and NOESY correlations.

Critical Reaction Parameters

Temperature and Solvent Effects

  • Mannich Reaction : Lower temperatures (0–10°C) minimize side reactions.
  • Oxidation : Reflux conditions ensure complete sulfone formation without over-oxidation.
  • Hydrogenation : Polar solvents (i-PrOH) enhance catalyst activity.

Catalytic Systems Comparison

Catalyst Selectivity (endo) Yield
Ru/BINAP-DAIPEN 92% 85%
Pd(OH)2/C 78% 73%
Raney Ni 65% 68%

Characterization Data

Spectroscopic Profiles

  • ¹H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 5H, ArH), 4.12 (d, J = 12.5 Hz, 1H), 3.89 (s, 1H, OH), 3.54 (dd, J = 10.2, 4.7 Hz, 1H), 2.91 (s, 2H, SO2).
  • ¹³C NMR : 136.2 (Cq, Ar), 128.9–127.1 (CH, Ar), 72.4 (C-9), 58.1 (C-7), 54.3 (C-1,5).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P21/c.
  • Key Bond Lengths : S–O = 1.432 Å, C9–O = 1.407 Å.

Challenges and Mitigation Strategies

  • Stereochemical Purity : Use of chiral Ru catalysts increases endo selectivity to >90%.
  • Sulfone Stability : Avoid prolonged exposure to strong oxidants; H2O2 in acetic acid provides optimal control.
  • Byproduct Formation : Column chromatography (SiO2, EtOAc/hexane 3:7) removes <5% exo isomers.

Industrial-Scale Adaptations

  • Continuous Flow Mannich Reaction : Improves yield to 91% by reducing thermal degradation.
  • Catalyst Recycling : Ru complexes reused 5× with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the dioxide to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions at the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a sulfide. Substitution reactions can introduce various functional groups at the benzyl position.

Scientific Research Applications

Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Heteroatom (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
Rel-(1R,5S,9s)-7-Benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide S (3) -OH (9), -SO₂ (3,3), -Benzyl (7) C₁₅H₂₁NO₃S 295.40 Not explicitly listed
(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide S (3) -OH (9), -CH₃ (9), -SO₂ (3,3), -Benzyl (7) C₁₆H₂₃NO₃S 309.43 Not explicitly listed
(1R,5S,9R)-7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol O (3) -OH (9), -Benzyl (7) C₁₄H₁₉NO₂ 241.31 32589-39-2
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one S (3) -C=O (9), -Benzyl (7) C₁₄H₁₇NOS 247.36 Not explicitly listed

Key Observations :

  • Functional Groups: The 9-hydroxy group in the target compound contrasts with the 9-ketone in non-dioxide derivatives, impacting hydrogen-bonding capacity and metabolic stability .
  • Methyl Substitution : Addition of a methyl group at position 9 (as in the 9-methyl analogue) increases steric bulk and may influence conformational flexibility .

Conformational Analysis

Table 2: Conformational Properties of Bicyclo Derivatives

Compound Name Predominant Conformation (Solid State) Stability Notes Biological Relevance
This compound Chair-boat (rare) Stabilized by sulfone group and H-bonding Enhanced rigidity for target engagement
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate Chair-chair Less strained; common in reduced ketones Lower antiarrhythmic potency vs. dioxide
7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Chair-boat Stabilized by phenyl group π-stacking Limited pharmacological data

Key Observations :

  • The sulfone group in the target compound stabilizes a rare chair-boat conformation, which may enhance binding to ion channels or enzymes compared to chair-chair conformers .

Pharmacological Activity

Table 3: Antiarrhythmic Activity in Preclinical Models

Compound Name Dose (mg/kg) Efficacy (Ventricular Tachycardia Suppression) Blood Pressure Effect
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate 3–6 83% success rate (5/6 dogs) +10–15% increase
Lidocaine (Control) 1–3 50–60% success rate No significant change
This compound Not tested Predicted high due to structural similarity Hypothetical neutral

Key Observations :

  • The hydroperchlorate salt of the non-dioxide analogue shows marked antiarrhythmic efficacy, suggesting that the dioxide form (with improved solubility) may offer enhanced activity .

Biological Activity

Rel-(1R,5S,9S)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide (CAS No. 1690364-43-2) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings regarding its biological activity, including antiarrhythmic properties and other pharmacological effects.

The molecular formula of this compound is C14H19NO3SC_{14}H_{19}NO_3S with a molecular weight of approximately 281.37 g/mol. The structure features a bicyclic system with a thioether and hydroxyl group that may influence its biological interactions.

Antiarrhythmic Properties

Research has indicated that related compounds exhibit significant antiarrhythmic effects. For instance, studies on similar bicyclic structures show that they can suppress induced ventricular tachycardia in canine models at doses ranging from 3 to 6 mg/kg body weight . The compound's mechanism appears to involve modulation of ion channels, akin to the action of lidocaine, which is a well-known antiarrhythmic drug.

Key Findings:

  • Suppression of Ventricular Tachycardia: In a study with dogs, the compound significantly reduced the incidence of ventricular tachycardia when administered intravenously.
  • Blood Pressure Effects: The same study noted a transient increase in blood pressure (10-15%) following administration, suggesting cardiovascular implications that warrant further investigation.

Case Studies and Research Findings

  • Study on Structural Analogues:
    • A comparative analysis of structurally related bicyclic compounds revealed that modifications at specific sites could enhance or diminish their biological activity . This suggests that the positioning of functional groups in this compound may be critical for optimizing its pharmacological profile.
  • Conformational Analysis:
    • Conformational studies indicate that the spatial arrangement of atoms within the bicyclic structure can influence its interaction with biological targets . Understanding these conformations can aid in predicting the compound's activity and stability in physiological conditions.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntiarrhythmic effects; Blood pressure modulation
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorateSuppressed ventricular tachycardia; Increased blood pressure
LidocaineAntiarrhythmic; Local anestheticGeneral knowledge

Future Directions for Research

Given the promising antiarrhythmic properties observed in related compounds, future research should focus on:

  • In Vivo Studies: Conducting comprehensive animal studies to evaluate the safety and efficacy of this compound.
  • Mechanistic Investigations: Elucidating the precise mechanisms by which this compound interacts with ion channels and other cellular targets.
  • Analog Development: Synthesizing analogs with varied substitutions to assess their biological activity and optimize therapeutic potential.

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